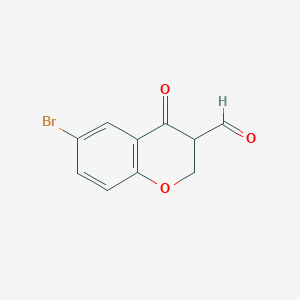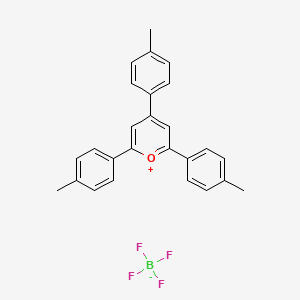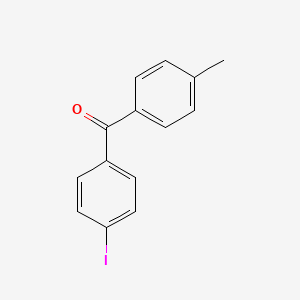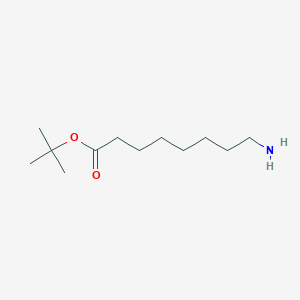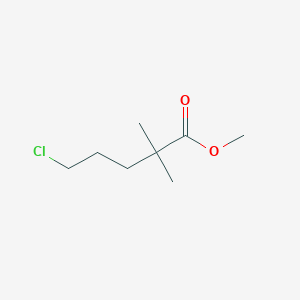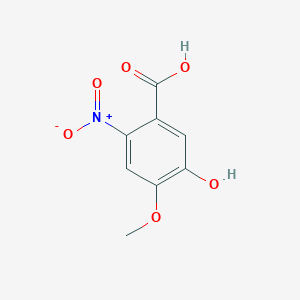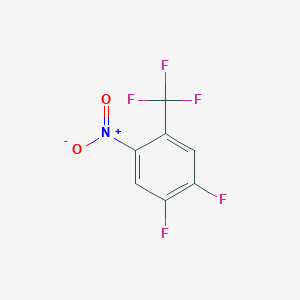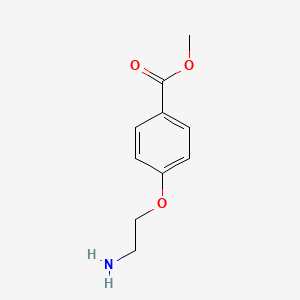
Methyl 4-(2-aminoethoxy)benzoate
概述
描述
“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .Molecular Structure Analysis
“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .科学研究应用
Synthesis and Chemical Properties
Methyl 4-(2-aminoethoxy)benzoate has been explored in various synthetic pathways, demonstrating its versatility as a chemical compound. For instance, it was synthesized via two pathways, starting from 4-(bromomethyl)benzophenone and methyl 4-(bromomethyl)benzoate, respectively, and characterized using techniques like NMR and IR (Tang, Zhu, & Luo, 2006). Another study described a new reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives, demonstrating the compound's role in improving synthesis procedures (Casimir, Guichard, & Briand, 2002).
Biomedical Applications
In biomedical research, Methyl 4-(2-aminoethoxy)benzoate derivatives have been studied for their potential applications. For instance, a study investigated the inhibition of Paraoxonase 1 (PON1) by methyl benzoate compounds. This study found that these compounds could inhibit PON1 activity, suggesting potential relevance in pharmacology (Korkmaz et al., 2022). Another research area involves understanding the photophysical behavior of drugs, where the study of methyl 2-amino-4,5-dimethoxy benzoate in different environments provided insights into the hydrophobic effect of nanocages on guest molecules (Tormo, Organero, & Douhal, 2005).
Material Science and Photopolymerization
In material science, methyl benzoate derivatives are studied for their potential applications in photopolymerization. For example, a novel compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4, was proposed as a photoiniferter, showing promise in the development of new photopolymerization techniques (Guillaneuf et al., 2010).
Aromatic Acid Degradation
Research in biochemistry has explored the role of Methyl 4-(2-aminoethoxy)benzoate in aromatic acid degradation pathways. In one study, the degradation of benzoate and methylbenzoate by Pseudomonas putida was investigated, highlighting the importance of understanding microbial processes in environmental and industrial contexts (Cowles, Nichols, & Harwood, 2000).
Liquid Crystalline Properties
The compound's liquid crystalline properties have been studied, with research focusing on the synthesis of novel materials like triaromatic ester group-containing diepoxides and aromatic diamines. These studies contribute to the development of new materials with specific optical and physical properties (Mormann & Bröcher, 1998).
Environmental Monitoring
Methyl 4-(2-aminoethoxy)benzoate is also relevant in environmental science, particularly in monitoring and analyzing waste water. A study employed a methyl benzoate extraction procedure for determining small amounts of phenol compounds in waste, demonstrating the compound's role in environmental analysis (Morita & Nakamura, 2010)
安全和危害
属性
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYWTZXDXXQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555869 | |
| Record name | Methyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethoxy)benzoate | |
CAS RN |
56850-93-2 | |
| Record name | Methyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

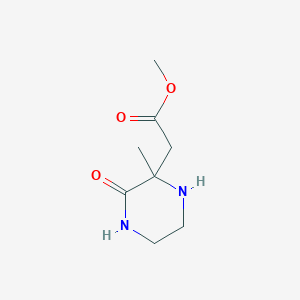
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
